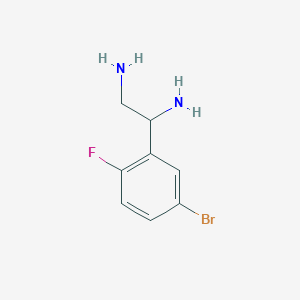![molecular formula C11H18N2O3 B13857282 Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is a chemical compound that features a tert-butyl ester group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methylimidazole in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted ester derivatives
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- BTTES (a next-generation, water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition)
Uniqueness
Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is unique due to its specific structure, which combines a tert-butyl ester group with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)7-15-6-9-5-12-8-13(9)4/h5,8H,6-7H2,1-4H3 |
Clave InChI |
VMOBEXZNZBEWKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCC1=CN=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)








